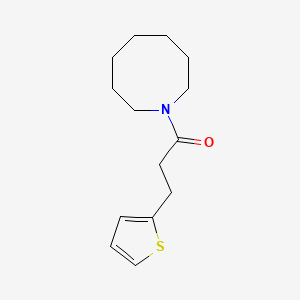
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone, also known as PPYM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PPYM is a pyrrolidinylmethyl derivative of 2-phenoxypyridine, which has been found to possess various biological activities.
Mécanisme D'action
The mechanism of action of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to inhibit the activity of various kinases, which are involved in the regulation of cell growth and proliferation. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to block the activity of certain receptors, including the adenosine A2A receptor.
Biochemical and Physiological Effects:
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to possess various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to inhibit the growth and proliferation of bacteria and fungi. In addition, (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been found to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is its broad-spectrum activity against various diseases. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been found to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone is its poor solubility in aqueous solutions, which can make it difficult to administer in certain applications.
Orientations Futures
There are several future directions for the study of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone. One potential direction is the development of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone analogs with improved solubility and pharmacokinetic properties. Another potential direction is the study of the effects of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone on other diseases, such as viral infections and autoimmune disorders. Finally, the use of (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Méthodes De Synthèse
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through several methods, including the reaction of 2-phenoxypyridine with pyrrolidine and formaldehyde under acidic conditions. The reaction yields (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone in high purity and yield.
Applications De Recherche Scientifique
(2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential use in the treatment of various diseases. It has been found to possess anticancer, antibacterial, and antifungal properties. (2-Phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
(2-phenoxypyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(18-11-4-5-12-18)14-9-6-10-17-15(14)20-13-7-2-1-3-8-13/h1-3,6-10H,4-5,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXQWKPRTGYNFDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)


![N-[(4-cyanophenyl)methyl]-3-fluoro-N-methylbenzamide](/img/structure/B7499534.png)
![N-[(4-cyanophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7499537.png)

![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)
